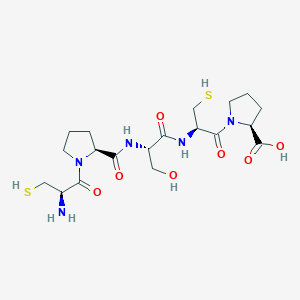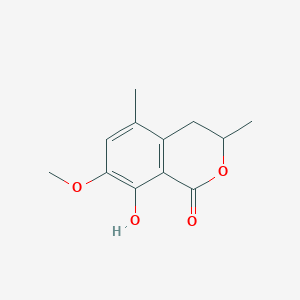
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-7-methoxy-3,5-dimethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-7-methoxy-3,5-dimethyl-(9CI) is a complex organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes hydroxy, methoxy, and dimethyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-7-methoxy-3,5-dimethyl-(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-7-methoxy-3,5-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxy and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-7-methoxy-3,5-dimethyl-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a subject of study in various biological assays.
Medicine: Its potential therapeutic properties are explored in drug development and pharmacological research.
Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-7-methoxy-3,5-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-
- 1H-2-Benzopyran-1-one, 3,4-dihydro-6-hydroxy-8-methoxy-3-methyl-
Uniqueness
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-7-methoxy-3,5-dimethyl-(9CI) is unique due to its specific functional groups and structural configuration. The presence of both hydroxy and methoxy groups, along with the dimethyl substitutions, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
538376-75-9 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
8-hydroxy-7-methoxy-3,5-dimethyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C12H14O4/c1-6-4-9(15-3)11(13)10-8(6)5-7(2)16-12(10)14/h4,7,13H,5H2,1-3H3 |
InChI Key |
LBKKWDZRPZHFNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(=C(C=C2C)OC)O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione](/img/structure/B14236856.png)
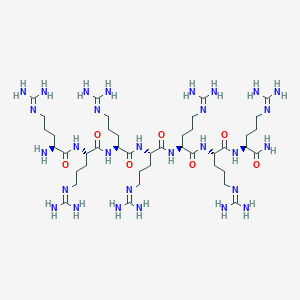

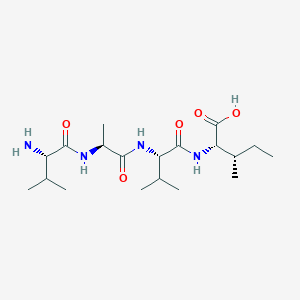
![[(4S)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]-pyridin-3-ylmethanone](/img/structure/B14236869.png)

![2-(5-Methylthiophen-2-yl)-5-[5-[5-(5-methylthiophen-2-yl)-4-octylthiophen-2-yl]thiophen-2-yl]-3-octylthiophene](/img/structure/B14236888.png)
![9-(Pent-4-yn-1-yl)-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine](/img/structure/B14236893.png)
![1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea](/img/structure/B14236906.png)
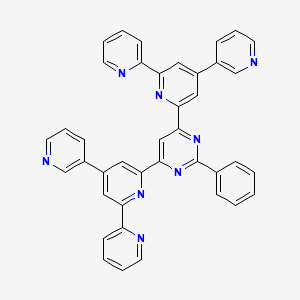
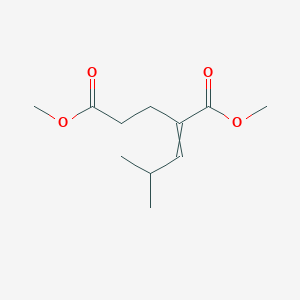

![3-(5-{2-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}-2-ethyl-1,3-thiazol-4-yl)benzoic acid](/img/structure/B14236942.png)
